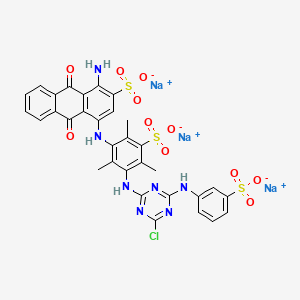

C.I. Reactive Blue 49

Description

Properties

CAS No. |

72927-99-2 |

|---|---|

Molecular Formula |

C32H23ClN7Na3O11S3 |

Molecular Weight |

882.2 g/mol |

IUPAC Name |

trisodium;1-amino-4-[3-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C32H26ClN7O11S3.3Na/c1-13-25(36-20-12-21(53(46,47)48)24(34)23-22(20)27(41)18-9-4-5-10-19(18)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)35-16-7-6-8-17(11-16)52(43,44)45;;;/h4-12,36H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,35,37,38,39,40);;;/q;3*+1/p-3 |

InChI Key |

ZUCXUTRTSQLRCV-UHFFFAOYSA-K |

SMILES |

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

72927-99-2 12236-92-9 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Chemical Synthesis and Advanced Manufacturing Methodologies of C.i. Reactive Blue 49

Synthetic Pathways and Reaction Mechanisms

The synthesis of C.I. Reactive Blue 49 is a multi-step process that can be achieved through various pathways. A common method involves the condensation of several key intermediates. worlddyevariety.com

Multi-step Condensation and Hydrolysis Reactions

One of the primary synthesis routes for this compound involves a series of condensation reactions. worlddyevariety.com The process typically starts with a primary condensation, followed by refining and subsequent condensation steps. google.com

A general manufacturing process includes the following key steps:

Primary Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) undergoes a condensation reaction with 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (M acid). worlddyevariety.comgoogle.com

Second Condensation: The resulting product is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). worlddyevariety.comgoogle.com

Final Condensation: The final step involves the condensation with 3-Aminobenzenesulfonic acid. worlddyevariety.com

Some patented methods also describe alternative approaches using vinyl sulfone or chloroethyl sulfonyl reactive groups, which also rely on multi-step condensation and hydrolysis reactions under controlled conditions.

Catalytic Approaches in Synthesis (e.g., monovalent copper complexes)

To improve the efficiency and environmental profile of the synthesis, catalytic approaches have been developed. A notable advancement is the use of a monovalent copper complex as a catalyst in an Ullmann-type condensation reaction between bromamine (B89241) acid and M acid. This method is considered more authoritative and recent, offering several advantages over traditional techniques that use copper powder. The use of a monovalent copper complex catalyst can significantly reduce heavy metal contamination in the final product and wastewater. Other catalysts, such as copper sulfate (B86663) pentahydrate or ferrous chloride, have also been patented for the primary condensation step. google.com

Influence of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of this compound are highly dependent on the precise control of reaction parameters.

| Parameter | Optimal Conditions | Impact on Synthesis |

| Temperature | 80–90°C for the initial condensation. | Maintaining the temperature around 85°C is optimal for achieving a high yield. Lower temperatures (0-20°C) are used during the refining step. google.com |

| pH | Maintained around 8 during the initial condensation. | Precise pH control is crucial. For instance, after the primary condensation, the pH is adjusted to 1-2 for purification. google.com During the secondary condensation with cyanuric chloride, a pH of 4-6 is maintained. google.com |

| Reaction Time | 4–8 hours for the initial condensation. | A reaction time of approximately 4 hours at 85°C and pH 8 has been found to be optimal for high yield. |

Following these optimized parameters can lead to a near 100% conversion of bromamic acid and a final product yield of 78% to 96%.

By-product Formation and Reduction Strategies during Synthesis

The synthesis of this compound can lead to the formation of by-products, primarily through hydrolysis and debromination reactions. The traditional salting-out technique for purification can result in large volumes of effluent and lower yields, which is environmentally unfavorable. google.com

Strategies to reduce by-product formation include:

Catalyst Selection: The use of a monovalent copper complex catalyst in the Ullmann condensation method significantly reduces side reactions like hydrolysis and debromination. This leads to improved yield and product purity.

Process Optimization: Near-complete conversion of bromamic acid, a key reactant, minimizes the potential for side reactions.

Purification Strategies for Synthesized this compound Batches

Purification of the synthesized dye is a critical step to ensure high quality and reduce impurities.

Common purification strategies include:

Salting Out: A traditional method where the primary condensation product is cooled, and the pH is adjusted to 1-2, followed by the addition of sodium chloride to precipitate the purified compound. google.com

Crystallization and Filtration: In methods utilizing vinyl sulfone groups, purification is often achieved through crystallization and subsequent filtration after the reaction is complete. This is facilitated by careful pH adjustments to optimize product crystallization.

Spray Drying: After the final condensation and filtration, the product can be spray-dried to obtain the final powder form. google.com

Chemical Reactivity and Dye Substrate Interaction Mechanisms of C.i. Reactive Blue 49

Covalent Bonding Mechanisms with Cellulosic Fibers

Reactive dyes, such as C.I. Reactive Blue 49, are unique in their ability to form a covalent bond with the fiber, becoming an integral part of it. bhagwaticolours.com This chemical reaction is the primary reason for their high permanence and wash-fastness. chemzones.com The covalent bond typically forms between the reactive group on the dye molecule and the hydroxyl (-OH) groups of cellulosic fibers like cotton, rayon, or flax. bhagwaticolours.com

The formation of the covalent bond between this compound and cellulosic fibers occurs through a nucleophilic reaction. wordpress.com Specifically, it can involve either nucleophilic addition or aromatic nucleophilic substitution. whiterose.ac.uk The reactive group in this compound is a chlorotriazine moiety. In this reaction, a mobile halogen atom (chlorine) in the reactive group is substituted by the ionized nucleophilic group of the cellulose (B213188). wordpress.com This process is facilitated under alkaline conditions. whiterose.ac.uk While the hydroxyl groups in cellulose are the primary reaction sites, the nucleophilic substitution or addition reaction mainly takes place in the amorphous regions of the cellulose fiber. researchgate.net

For the covalent bond to form, the hydroxyl groups of the cellulose must be activated. wrc.org.za This is achieved by dyeing in an alkaline medium, typically by adding an alkali like sodium carbonate or sodium hydroxide. whiterose.ac.ukwrc.org.za The alkaline conditions cause the weakly acidic hydroxyl groups of cellulose (Cell-OH) to deprotonate, forming much more strongly nucleophilic cellulosate anions (Cell-O⁻). whiterose.ac.uk These cellulosate ions are then able to attack the electrophilic site on the reactive dye molecule, leading to the formation of a stable covalent bond. mdpi.com

Adsorption Kinetics and Equilibrium in Dyeing Systems

The dyeing process with reactive dyes is a multi-step phenomenon that begins with the adsorption of the dye onto the fiber surface, followed by diffusion into the fiber, and finally, the chemical reaction and fixation. wordpress.com

Several external factors significantly influence the diffusion and fixation of this compound onto cellulosic fibers:

Temperature: Increasing the dyeing temperature generally increases the rate of dye diffusion within the fiber. wordpress.com For instance, the diffusion speed of a reactive dye in cellulose is considerably higher at 80°C compared to 40°C, allowing the dyeing equilibrium to be reached more rapidly. wordpress.com However, temperature can also affect the dye's substantivity, or its affinity for the fiber. wordpress.com

Electrolyte Concentration: Electrolytes, such as sodium chloride or sodium sulfate (B86663), are crucial in reactive dyeing. researchgate.net Cellulose fibers carry a negative surface charge in water, which would repel the anionic dye molecules. researchgate.net The cations from the electrolyte neutralize this negative charge, thereby promoting the adsorption of the dye onto the fiber. researchgate.net The addition of electrolytes also encourages dye aggregation in the dyebath, which can shift the distribution of the dye from the aqueous phase to the fiber phase. whiterose.ac.uk

Fiber Type: The physical and chemical structure of the fiber plays a role. For example, mercerized cotton, which has a more circular cross-section and is more accessible to dye molecules, typically dyes to a deeper shade than non-mercerized cotton. wordpress.com

Dye Substantivity: Substantivity, or the affinity of the dye for the fiber, is an intrinsic property of the dye molecule. wordpress.com Dyes with low affinity have a lower substantivity, which can be influenced by factors like temperature and liquor ratio. worlddyevariety.comwordpress.com

A study on the adsorption of Reactive Blue 49 onto a chitosan-activated sludge composite found that the maximum adsorption capacity was 16.91 mg/g. ss-pub.org The adsorption process was best described by the pseudo-second-order kinetic model. ss-pub.org

The pH of the dyebath is a critical parameter that affects various aspects of dyeing performance:

Color Strength and Chromaticity: Studies on reactive dyes have shown that an increase in dyebath pH generally leads to an increase in color strength (K/S value) and chromaticity. researchgate.netnih.govresearchgate.net This is because the alkaline conditions are necessary for the fixation reaction between the dye and the fiber. nih.gov

Hue Angle and Tone: As the pH increases, the hue angle tends to decrease, which can result in a change in the perceived color. researchgate.netnih.govresearchgate.net For example, an increase in pH can lead to a more orangish or reddish tone in the dyed fabric. researchgate.netresearchgate.net The lightness of the dyed fabric also tends to decrease with increasing pH. researchgate.netnih.gov

Fastness Properties: Fabrics dyed at a lower, more acidic pH tend to exhibit better color fastness properties. researchgate.netnih.gov

Table 1: Effect of Dyebath pH on Dyeing Performance (General Trends for Reactive Dyes)

| Dyebath pH | Color Strength (K/S) | Chromaticity | Hue Angle | Lightness |

|---|---|---|---|---|

| Low (Acidic) | Lower | Lower | Higher | Higher |

| High (Alkaline) | Higher | Higher | Lower | Lower |

This table presents generalized trends observed for reactive dyes. Specific values can vary depending on the dye, fiber, and other dyeing conditions.

The addition of surfactants can modify the adsorption dynamics of dyes. In the case of reactive dyes, nonionic surfactants can influence the dyeing process. Research has shown that the presence of nonionic surfactants in the dyeing bath can alter the spectroscopic properties of the dye. grafiati.com One study found that adding a nonionic surfactant had a minimal effect on the surface charge density in the presence of the dye. nih.gov However, another study on different reactive dyes indicated that nonionic surfactants can affect the sorption of the dye by cellulose fibers, with the effect depending on the surfactant's concentration and type. grafiati.com

Hydrolysis Pathways of this compound during Dyeing Processes

A significant challenge in the application of reactive dyes, including this compound, is the competing reaction of hydrolysis. textilelearner.netirjet.net Under the alkaline conditions necessary for the dyeing process, the reactive groups of the dye can react with the hydroxyl ions in water instead of the functional groups on the fiber. textilelearner.netmdpi.com This side reaction, known as hydrolysis, converts the reactive dye into an inactive, hydrolyzed form that can no longer form a covalent bond with the fiber. textilelearner.netirjet.net

The hydrolysis of reactive dyes like this compound, which contains a chlorotriazine group, proceeds through a nucleophilic substitution mechanism. scribd.com The hydroxyl ions from the water act as nucleophiles, attacking the electrophilic carbon atom of the triazine ring and displacing the chlorine atom. scribd.com The rate of this hydrolysis reaction is influenced by factors such as pH, temperature, and the concentration of the dye. irjet.netresearchgate.net Studies have shown that as the concentration of the dye and the alkalinity of the dyebath increase, the rate of hydrolysis also tends to increase due to the greater availability of dye molecules and hydroxyl ions. irjet.net

The hydrolyzed dye, while unable to form a permanent bond, still possesses substantivity for the fiber and can be adsorbed onto the surface. irjet.net However, this adsorbed, hydrolyzed dye is not fixed and is prone to being washed off during subsequent laundering, which can lead to poor wash fastness and colored effluent. irjet.netmdpi.com Therefore, optimizing dyeing conditions to maximize the fixation reaction and minimize hydrolysis is a critical aspect of using this compound and other reactive dyes effectively. scribd.comgavinpublishers.com

Advanced Dye-Fiber Binding Efficiency Methodologies

To enhance the efficiency of the dyeing process with reactive dyes like this compound, various advanced methodologies are being explored. These aim to improve the dye-fiber bond, reduce the environmental impact of the dyeing process, and ensure the quality and reproducibility of the final product.

Standardization Protocols for Reproducibility in Dyeing Studies

Reproducibility in dyeing studies is paramount for both industrial quality control and academic research. Standardization protocols are essential to ensure that results are consistent and comparable. fibre2fashion.com Key parameters that are typically standardized include:

Physical and Chemical Properties of the Dye: Ensuring consistency in the dye's tinctorial strength, shade, and physical form (e.g., powder, liquid). fibre2fashion.com

Dyeing Process Parameters: Strict control over factors like dyeing temperature, time, liquor ratio (the ratio of the weight of the dye solution to the weight of the fabric), and pH. researchgate.netgavinpublishers.com

Substrate Preparation: The textile material itself must be consistently prepared, including scouring and bleaching processes, to ensure uniform dye uptake. curresweb.com

Testing and Analysis Methods: Standardized methods for assessing color strength (e.g., spectrophotometry), colorfastness to washing, rubbing, and light, and analyzing the effluent for residual dye are crucial for comparative evaluation. gavinpublishers.comfibre2fashion.commdpi.com

Analytical Quantification of Metal Ion Interference in Dye Fixation

The presence of metal ions in the dyebath can interfere with the dye fixation process. Analytical techniques are employed to quantify these ions and understand their impact. While specific studies on this compound are limited in this direct context, general analytical methods for metal ion quantification in biological and environmental samples are well-established and applicable to dyeing systems. These methods include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting and quantifying multiple metal ions simultaneously at very low concentrations. acs.orgrsc.org

Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying the concentration of specific metal elements. rsc.org

X-ray Fluorescence Microscopy (XFM) and X-ray Absorbance Spectroscopy (XAS): These synchrotron-based techniques can provide information on the elemental composition and chemical state of metals within a sample. nih.govacs.org

Chromogenic Dyes and Fluorescent Sensors: These molecules can be designed to selectively bind to specific metal ions, leading to a color change or fluorescence signal that can be used for quantification. acs.org

These analytical tools are critical for identifying and mitigating the negative effects of metal ion contamination in dyeing processes, which can affect the final shade and fastness properties of the dyed fabric.

Adsorption Isotherm Modeling and Analysis for this compound (e.g., Langmuir, Freundlich)

Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the amount of dye adsorbed onto a substrate and the concentration of the dye in the solution at a constant temperature. neptjournal.comsemanticscholar.org These models provide valuable insights into the adsorption mechanism. The two most commonly used models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. neptjournal.comresearchgate.net

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. neptjournal.comiwaponline.com

Several studies have investigated the adsorption of this compound on various adsorbents, often in the context of wastewater treatment, but the principles are applicable to the initial dye uptake by fibers. Research has shown that the adsorption of this compound can be well-described by both the Langmuir and Freundlich models, depending on the specific adsorbent and experimental conditions. researchgate.netiwaponline.comresearchgate.net For instance, one study on the removal of Reactive Blue 49 using activated carbon from lemon peels found that the Freundlich isotherm model provided the best fit, suggesting heterogeneous surface adsorption. researchgate.net Another study using cross-linked chitosan-based composites also found the Freundlich model to be a good fit. semanticscholar.orgiwaponline.com Conversely, research on other adsorbents has shown the Langmuir model to be more suitable. researchgate.net

The table below summarizes the findings from various studies on the adsorption of this compound, highlighting the applicable isotherm models and maximum adsorption capacities.

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (qmax) | Reference |

| Acid-activated carbon from lemon peels | Freundlich | 50 mg/g (approx.) | researchgate.net |

| Cross-linked chitosan/waste mussel shell (C/WMS) | Freundlich | 54.7 mg/g | semanticscholar.orgiwaponline.com |

| Cross-linked chitosan/waste mussel shell/waste active sludge char (C/WMS/WASC) | Freundlich | 38.8 mg/g | semanticscholar.orgiwaponline.com |

| Ash seed biosorbent | Langmuir | 22.225 mg/g | researchgate.net |

Novel Dyeing Approaches with Modified Substrates (e.g., cationized cellulose)

To overcome the challenges associated with conventional reactive dyeing, such as high salt consumption and dye hydrolysis, novel approaches involving the modification of the substrate are being actively researched. juniperpublishers.comaustinpublishinggroup.com One of the most promising methods is the cationization of cellulose. juniperpublishers.comresearchgate.net

Cationization involves introducing positive charges onto the surface of the cellulosic fibers. juniperpublishers.comcellulosechemtechnol.ro This is typically achieved by treating the cotton with compounds containing cationic groups, such as quaternary ammonium (B1175870) salts. researchgate.netmdpi.com The resulting cationized cellulose has a permanent positive charge, which significantly enhances its affinity for anionic reactive dyes like this compound. juniperpublishers.comaustinpublishinggroup.com

The key advantages of dyeing cationized cellulose with reactive dyes include:

Salt-Free or Low-Salt Dyeing: The strong electrostatic attraction between the cationic fiber and the anionic dye eliminates the need for large amounts of salt to promote dye exhaustion. juniperpublishers.comresearchgate.net This drastically reduces the salinity of the wastewater, a major environmental concern in conventional reactive dyeing. mdpi.comwrc.org.za

Improved Dye Fixation and Color Yield: The increased affinity leads to higher dye uptake and fixation rates, resulting in deeper shades and more efficient use of the dye. researchgate.netresearchgate.net

Reduced Water Consumption: With higher fixation rates, less unfixed dye needs to be washed off, leading to significant savings in water and energy during the post-dyeing washing process. mdpi.comjuniperpublishers.com

Dyeing under Neutral or Slightly Acidic Conditions: Cationization can allow for dyeing to be carried out under neutral or even slightly acidic conditions, which can further reduce dye hydrolysis. researchgate.net

The reaction between a cationic agent and cellulose typically involves the etherification of the primary hydroxyl groups of the cellulose. juniperpublishers.comaustinpublishinggroup.com The degree of cationization, measured by the nitrogen content on the fibers, influences the dyeing performance. curresweb.com Research has demonstrated that cationized cotton exhibits excellent dyeability with reactive dyes, achieving high color strength and good fastness properties. researchgate.netacs.org

Environmental Fate and Degradation Pathways of C.i. Reactive Blue 49

Environmental Persistence and Ecotoxicological Considerations

The molecular structure of C.I. Reactive Blue 49, an anthraquinone (B42736) dye, contributes to its resistance to degradation. nih.gov Aromatic compounds, especially those with multiple substituents like this compound, tend to be more persistent in the environment. nih.gov Due to their high water solubility, reactive dyes like this compound can remain in the water column for extended periods. canada.ca Eventually, they are expected to partition to suspended solids, sediments, or soil particles through electrostatic interactions. canada.ca

The presence of dyes in aquatic ecosystems is a concern as they can reduce sunlight penetration, which in turn affects photosynthesis and the solubility of gases in the water. researchgate.net While specific ecotoxicity data for this compound is limited, studies on similar reactive dyes indicate potential risks to aquatic organisms. unesp.br For instance, although some reactive dyes are considered relatively non-toxic to certain aquatic invertebrates, the large volumes of dye-laden wastewater discharged from textile industries can still pose a significant environmental threat. unesp.br

Biodegradation Studies and Mechanisms

The biodegradation of this compound has been the subject of various scientific investigations, focusing on its breakdown under different environmental conditions and by various microorganisms.

Aerobic and Anaerobic Degradation Efficiency of this compound

Studies have shown that the degradation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the efficiency varies. Anaerobic conditions are often more effective for the initial decolorization of reactive dyes. researchgate.netacademicjournals.orgijcmas.com This is because the azo bonds, a common feature in many dyes, are more readily cleaved by microbial enzymes called azoreductases in the absence of oxygen. nih.gov However, this initial breakdown under anaerobic conditions can lead to the formation of aromatic amines, which can be toxic. nih.gov A subsequent aerobic treatment step is often necessary to degrade these intermediate compounds completely. nih.gov

In one study investigating the anaerobic decolorization of several reactive dyes, this compound showed lower decolorization efficiency compared to other dyes like C.I. Reactive Black 5 and C.I. Reactive Red 24. researchgate.netacademicjournals.org After a 72-hour incubation period with a mixed anaerobic culture, the decolorization of this compound was significantly lower, suggesting that its anthraquinone structure is more resistant to anaerobic breakdown than the azo structures of the other dyes. researchgate.net

| Dye | Initial Concentration (mg/L) | Incubation Time (h) | Decolorization Efficiency (%) |

| This compound | 165.3 | 72 | 20.7 |

| This compound | 347.5 | 72 | 22.9 |

| This compound | 612.3 | 72 | 20.7 |

| This compound | 1239.8 | 72 | 19.1 |

| C.I. Reactive Black 5 | 158.6 | 24 | 98.9 |

| C.I. Reactive Red 24 | 147.4 | 24 | 99.8 |

This table presents the decolorization efficiency of this compound compared to other reactive dyes under anaerobic conditions with a mixed microbial culture. Data from Karatas et al., 2009. researchgate.net

Microbial Culture Studies in Decolorization

A variety of microorganisms have been studied for their ability to decolorize and degrade this compound.

Mixed Anaerobic Cultures: As mentioned previously, mixed anaerobic cultures have been utilized for the decolorization of this compound, although with limited success compared to other reactive dyes. researchgate.netacademicjournals.org The complex microbial communities in these cultures can work synergistically to break down dye molecules. mdpi.com

Basidiomycetes: White-rot fungi, a type of basidiomycete, are known for their ability to degrade a wide range of persistent organic pollutants, including synthetic dyes. ijcmas.com These fungi produce powerful extracellular enzymes like laccases and peroxidases that can break down complex dye structures. ijcmas.com Studies have demonstrated the potential of basidiomycetes such as Pleurotus sajor-caju and Trametes versicolor in decolorizing this compound. dergipark.org.trscispace.com For instance, P. sajor-caju achieved up to 96% decolorization of this compound at a concentration of 50 mg/L after five days of incubation. dergipark.org.tr Similarly, a newly isolated strain of T. versicolor showed a decolorization rate of 98% for this compound at a concentration of 25 mg/L after seven days. scispace.com

Bacterial Granules: Aerobic bacterial granules, which are dense aggregates of microorganisms, have also been shown to be effective in the biotransformation of anthraquinone dyes. science.gov These granules can tolerate high concentrations of dyes and effectively decolorize them. science.gov

Characterization of Biodegradation Products and Intermediates

The degradation of this compound involves the breakdown of its complex structure into smaller, less colored or colorless molecules. Research has focused on identifying these degradation products to understand the breakdown pathway and assess the potential toxicity of the resulting compounds.

A study on the soil degradation of fabrics dyed with this compound used high-resolution mass spectrometry (HRMS) to identify degradation products. rsc.orgrsc.org The native dye and its hydrolysis products were found in soil samples after 45 and 90 days of degradation. rsc.orgrsc.org The study also identified four potential degradation derivatives, and their molecular formulas were proposed based on exact mass measurements. rsc.orgrsc.org This indicates that while the dye does degrade in soil, traces of the original dye and its derivatives can persist. rsc.orgrsc.org

Optimization of Biodegradation Parameters

The efficiency of this compound biodegradation can be influenced by several environmental and operational parameters. Optimizing these factors is crucial for developing effective bioremediation strategies.

Studies have investigated the effects of pH, temperature, initial dye concentration, and agitation speed on the decolorization of this compound by various microorganisms. For example, research on the decolorization by Pleurotus sajor-caju found that a pH of 4.5 and a shaking speed of 200 rpm were optimal. dergipark.org.tr Another study using Trametes versicolor also identified a pH of 4.5 and a temperature of 30°C as optimal for decolorization. scispace.com

Enzymatic degradation using laccase has also been optimized. researchgate.netnih.gov A study using Response Surface Methodology (RSM) found that the maximum decolorization of 98% could be achieved under optimal conditions of pH 2.95, an initial dye concentration of 55.6 mg/L, an enzyme amount of 0.76 mL, and a reaction time of 46.91 minutes. researchgate.net

| Parameter | Organism/Enzyme | Optimal Value | Reference |

| pH | Pleurotus sajor-caju | 4.5 | dergipark.org.tr |

| Agitation Speed | Pleurotus sajor-caju | 200 rpm | dergipark.org.tr |

| pH | Trametes versicolor | 4.5 | scispace.com |

| Temperature | Trametes versicolor | 30 °C | scispace.com |

| pH | Laccase | 2.95 | researchgate.net |

| Initial Dye Concentration | Laccase | 55.6 mg/L | researchgate.net |

| Enzyme Amount | Laccase | 0.76 mL | researchgate.net |

| Reaction Time | Laccase | 46.91 min | researchgate.net |

This table summarizes the optimal parameters for the biodegradation of this compound by different microbial systems.

Soil Degradation and Leaching Phenomena

When textiles containing this compound are disposed of in landfills, the dye can potentially leach into the surrounding soil and groundwater. rsc.orgrsc.org Understanding the degradation of the dye in soil is therefore important for assessing its long-term environmental impact.

A study investigating the degradation of cotton fabrics dyed with this compound in soil found that the dye and its hydrolysis products could be extracted from the soil after extended periods. rsc.orgrsc.org This suggests that the dye is not completely mineralized in the soil environment and can persist. The use of a modified QuEChERS extraction method allowed for the detection of these compounds, highlighting the potential for long-term contamination from landfilled textiles. rsc.orgrsc.orgresearchgate.net

Identification of this compound Degradation Derivatives in Soil

The degradation of this compound in soil environments leads to the formation of various derivatives. rsc.org Studies involving the degradation of cotton fabrics dyed with this compound have identified both the native dye and its hydrolysis products in soil samples after 45 and 90 days. rsc.orgresearchgate.net

High-resolution mass spectrometry (HRMS) has been a key analytical tool in identifying these degradation products. rsc.orgresearchgate.net Through exact mass measurements, researchers have proposed molecular formulas for several degradation derivatives. rsc.org This suggests that under landfill conditions, this compound can break down, releasing these altered compounds into the soil matrix. rsc.org The degradation pathways for reactive dyes bonded to cotton fabrics are influenced by the specific chemical structure of each dye. grafiati.com

In a study analyzing the biodegradation of various reactive dyes, including this compound, on cotton jersey fabrics buried in soil, degradation products were characterized using high-performance liquid chromatography (HPLC) coupled with HRMS. grafiati.com The research indicated that possible degradation mechanisms involve the formation of hydrolyzed reactive dyes and reactive dyes with attached cellobiose (B7769950) units. grafiati.com

Table 1: Identified Degradation Derivatives of this compound in Soil

| Derivative Type | Analytical Method | Study Duration | Reference |

| Hydrolysis Products | HRMS (Q-TOF) | 45 and 90 days | rsc.org |

| Four Potential Degradation Derivatives | HRMS (Q-TOF) | 45 and 90 days | rsc.org |

| Hydrolyzed Reactive Dyes | HPLC-HRMS | Not Specified | grafiati.com |

| Reactive Dyes with Cellobiose Units | HPLC-HRMS | Not Specified | grafiati.com |

Methodologies for Extracting Degradation Products from Environmental Matrices (e.g., QuEChERS)

Effective extraction of this compound and its degradation products from complex environmental matrices like soil is crucial for their identification and quantification. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been successfully adapted for this purpose. rsc.orgnih.gov

A modified QuEChERS method has been utilized to extract this compound and its derivatives from soil samples containing degraded dyed cotton fabrics. rsc.orgresearchgate.net This approach has proven effective for isolating these compounds, allowing for their subsequent analysis by techniques such as HRMS. rsc.org The standard QuEChERS procedure often involves extraction with acetonitrile (B52724), sometimes in combination with other solvents like dichloromethane, followed by a cleanup step. researchgate.net For the extraction of reactive dyes from soil, modifications to the original QuEChERS protocol have been developed to enhance recovery. rsc.org

The extraction process typically involves adding acetonitrile to the soil sample, along with salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to facilitate the partitioning of the analytes from the aqueous phase into the organic solvent. rsc.org Additional steps, like sonication, can be incorporated to improve extraction efficiency. rsc.org

Table 2: Comparison of Extraction Methods for Reactive Dyes from Soil

| Method | Key Reagents | Additional Steps | Application | Reference |

| Modified QuEChERS | Acetonitrile, MgSO₄, NaCl | Sonication | Extraction of reactive dyes and derivatives from soil | rsc.org |

| QuEChERS A (Original) | Acetonitrile | - | Extraction of reactive dyes from spiked soil | rsc.org |

| QuEChERS B (Modified) | Acetonitrile | Sonication | Extraction of reactive dyes from spiked soil | rsc.org |

| Water Extraction | Water | Filtration | Extraction of reactive dyes from soil near sewage flow | najah.edu |

Computational Modeling for Environmental Fate Prediction in Wastewater Systems (e.g., molecular dynamics simulations of hydrolysis pathways)

Computational modeling provides valuable insights into the environmental fate of this compound, particularly its behavior in wastewater systems. Molecular dynamics (MD) simulations are a powerful tool for studying the hydrolysis pathways of the dye's chlorotriazine group under various conditions. nih.gov These simulations can help predict how the dye will break down in aqueous environments. niscpr.res.in

MD simulations, in conjunction with quantum mechanics (QM) calculations, can elucidate the molecular interactions and mechanisms involved in processes like adsorption, which is a key removal mechanism for dyes in wastewater treatment. kaust.edu.saresearchgate.net These computational methods can determine molecular structures, reactivity, and interaction energies between the dye and adsorbent materials. researchgate.net

For instance, MD simulations can be used to understand the adsorption mechanisms of dyes onto surfaces, providing details about structural and energetic information. nih.gov By analyzing parameters like interaction energies, researchers can predict the stability of the complex formed between the dye and an adsorbent. kaust.edu.sa This information is critical for designing more effective wastewater treatment technologies. researchgate.net In silico studies, including molecular docking and MD simulations, have been used to investigate the interaction of reactive blue dyes with enzymes like laccase and peroxidase, which are involved in bioremediation. niscpr.res.in These studies help to understand the stability of the enzyme-dye complex and the types of bonds formed, providing a molecular-level understanding of the biodegradation process. niscpr.res.in

Advanced Treatment Technologies for C.i. Reactive Blue 49 in Wastewater

Adsorption-Based Remediation Strategies

Adsorption is a widely utilized physicochemical treatment process for dye removal due to its efficiency, cost-effectiveness, and simple design. biointerfaceresearch.combohrium.com This strategy involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Research has focused on developing low-cost, high-efficiency adsorbents from waste materials to make the process more sustainable.

Development and Characterization of Novel Adsorbent Materials

The development of effective and economical adsorbents is a key area of research for treating dye-contaminated wastewater. Various materials, particularly those derived from waste, have been investigated for their potential to remove C.I. Reactive Blue 49.

Chitosan-Based Composites: Chitosan, a biopolymer derived from chitin, is a promising adsorbent due to the presence of amino and hydroxyl groups that facilitate interaction with organic molecules like dyes. nih.gov However, raw chitosan has limitations such as low mechanical strength and limited surface area. mdpi.com To enhance its properties, chitosan is often used to create composites.

Chitosan-Waste Material Composites: Researchers have synthesized novel, eco-friendly adsorbents by combining chitosan with waste materials. Two such composites are a cross-linked composite of chitosan and waste mussel shell (C/WMS) and another incorporating waste active sludge char (C/WMS/WASC). iwaponline.com Characterization of these materials using scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and Brunauer, Emmett and Teller (BET) analysis confirmed their potential as adsorbents. iwaponline.combilecik.edu.tr Another study investigated composites of chitosan and waste-activated sludge, which also proved effective for RB49 removal. ss-pub.org

Adsorption Capacity: The maximum adsorption capacity (q_max) for this compound was found to be 54.7 mg/g for the C/WMS composite and 38.8 mg/g for the C/WMS/WASC composite. iwaponline.combilecik.edu.tr A separate study on chitosan-activated sludge composites reported a maximum adsorption capacity of 16.91 mg/g. ss-pub.org

Citrus Biomass: Lignocellulosic waste from agricultural sources, such as citrus peels, has been explored as an inexpensive and locally available biomaterial for dye removal. researchgate.net Studies have investigated the use of Citrus sinensis waste as a biosorbent for reactive anthraquinone (B42736) dyes. researchgate.net Chemical treatment of the citrus biomass, for instance with acetic acid, was shown to augment the sorption capacities for Reactive Blue 49, with equilibrium being achieved in 60 minutes. researchgate.net

Adsorption Isotherm and Kinetic Modeling for this compound Removal

To understand the adsorption mechanism and the interaction between the dye and the adsorbent surface, experimental data are analyzed using isotherm and kinetic models.

Adsorption Isotherm Modeling: Isotherm models describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium.

Freundlich Isotherm: The adsorption of this compound onto both C/WMS and C/WMS/WASC composites was best described by the Freundlich isotherm model. iwaponline.comresearchgate.net This model is suitable for heterogeneous surfaces, suggesting that the adsorption occurs at sites with varying adsorption energies. neptjournal.com

Adsorption Kinetic Modeling: Kinetic models are used to examine the rate of the adsorption process and identify the rate-controlling steps.

Pseudo-Second-Order Model: The experimental data for the adsorption of this compound onto chitosan-based composites consistently fit the pseudo-second-order kinetic model. iwaponline.comss-pub.org This indicates that the adsorption process is likely controlled by chemisorption, involving the sharing or exchange of electrons between the adsorbent and the dye molecules. nih.govmdpi.com Studies on both chitosan-waste mussel shell composites and chitosan-activated sludge composites confirmed that this model provided the best correlation with the experimental results. iwaponline.comss-pub.org

The table below summarizes the modeling results for different adsorbents.

Table 1: Adsorption Isotherm and Kinetic Models for this compound| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Adsorption Capacity (mg/g) |

|---|---|---|---|

| Chitosan/Waste Mussel Shell (C/WMS) | Freundlich | Pseudo-second-order | 54.7 |

| Chitosan/Waste Mussel Shell/Waste Active Sludge Char (C/WMS/WASC) | Freundlich | Pseudo-second-order | 38.8 |

| Chitosan-Activated Sludge Composite | Not Specified | Pseudo-second-order | 16.91 |

Optimization of Adsorption Parameters

The efficiency of the adsorption process is influenced by several operational parameters. nih.gov Optimizing these factors is essential for achieving maximum dye removal.

pH: The pH of the aqueous solution is a critical factor. For the adsorption of this compound onto chitosan-based composites, the maximum adsorption capacity was achieved at a highly acidic pH of 1. iwaponline.comss-pub.org Similarly, studies using citrus waste biomass found that maximum removal of reactive dyes occurred at pH 2. researchgate.net Anionic dyes, like Reactive Blue 49, tend to be adsorbed more effectively in acidic solutions.

Adsorbent Dosage: The amount of adsorbent affects both the percentage of dye removal and the adsorption capacity. For C/WMS and C/WMS/WASC composites, increasing the adsorbent dosage from 0.01 g/50 mL to 0.1 g/50 mL increased the percentage of dye removal from 18.2% to 48.0% and 12.9% to 45.8%, respectively. iwaponline.combilecik.edu.tr This is attributed to the greater availability of adsorption sites. Conversely, the adsorption capacity (mg/g) decreased as the adsorbent mass increased. bilecik.edu.tr

Contact Time: The adsorption of the dye is initially rapid and then slows as it approaches equilibrium. For C/WMS and C/WMS/WASC composites, the equilibrium time was determined to be 1,620 minutes. iwaponline.com A study on chitosan-activated sludge composites was conducted over a period of 27 hours to ensure equilibrium was reached. ss-pub.org

Initial Dye Concentration: The initial concentration of the dye provides the driving force for mass transfer. Studies on C/WMS and C/WMS/WASC composites investigated a concentration range of 20–100 mg/L. iwaponline.combilecik.edu.tr Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity, although the percentage of removal may decrease. nih.gov

The table below presents the optimal conditions found for various parameters.

Table 2: Optimal Adsorption Parameters for this compound Removal| Parameter | Adsorbent System | Optimal Value/Range |

|---|---|---|

| pH | Chitosan-based composites | 1.0 - 2.0 |

| Adsorbent Dosage | C/WMS and C/WMS/WASC | 0.01–0.1 g/50 ml |

| Contact Time | C/WMS and C/WMS/WASC | 1,620 minutes (Equilibrium) |

| Initial Dye Concentration | C/WMS and C/WMS/WASC | 20–100 mg/L |

Investigation of Intermolecular Forces in Adsorption Mechanisms

The mechanism of dye adsorption onto an adsorbent surface is governed by various intermolecular forces. For anionic dyes like this compound, the adsorption mechanism can involve several types of interactions:

Electrostatic Attraction: At low pH, the surface of adsorbents like chitosan becomes protonated, leading to a positive charge. This facilitates a strong electrostatic attraction with the negatively charged anionic dye molecules. ss-pub.org

Hydrogen Bonding: This type of interaction can occur between the functional groups on the adsorbent surface (e.g., hydroxyl and amino groups on chitosan) and the dye molecule. researchgate.net

n-π Interactions: These interactions can also contribute to the adsorption mechanism, involving the electron-rich parts of the dye molecule and the adsorbent surface. researchgate.net

Electrochemical Treatment Processes

Electrochemical methods are considered advanced oxidation processes that can effectively decolorize and degrade recalcitrant organic pollutants like reactive dyes. fao.org These techniques involve the generation of highly reactive species, such as hydroxyl radicals, which attack and break down the complex dye structure.

Sonoelectrochemical Degradation Mechanisms and Efficiency

Sonoelectrochemistry combines electrochemistry with ultrasound, creating a synergistic effect that enhances the degradation of pollutants. fao.orgresearchgate.net The physicochemical effects of ultrasound, such as cavitation, improve the electro-oxidation of the dye solution, leading to a higher rate of decolorization. fao.orgresearchgate.net

A study on the sonoelectrochemical decolorization of this compound demonstrated high efficiency. researchgate.net Using response surface methodology (RSM) for optimization, the following results were achieved:

Maximum Decolorization Efficiency: Over 95% decolorization was achieved under optimal conditions. fao.orgresearchgate.net

Optimal Conditions: The ideal parameters were found to be a pH of 8.3, an initial dye concentration of 10 mg/L, a voltage of 0.7 V, and a treatment time of 80.6 minutes. fao.orgresearchgate.net

The synergistic effect of combining ultrasound and electrochemistry was confirmed by comparing the combined process with individual treatments. A comparative analysis of Chemical Oxygen Demand (COD) removal under optimal conditions highlighted the superiority of the sonoelectrochemical process. fao.orgresearchgate.net

The table below details the COD removal efficiency of different processes.

Table 3: Comparative COD Removal Efficiency for this compound| Treatment Process | Maximum COD Removal (%) |

|---|---|

| Sonochemistry | 4.0% |

| Electrochemistry | 53.4% |

| Sonochemistry/H₂O₂ | 40.6% |

| Sonoelectrochemistry | 91.0% |

Electrocoagulation for Color and Organic Pollutant Removal

Electrocoagulation (EC) is an electrochemical technique that has demonstrated high efficiency in removing color and organic pollutants from textile wastewater. researchgate.net This process involves the in-situ generation of coagulants through the electrolytic oxidation of a sacrificial anode, typically made of aluminum or iron. These metallic cations hydrolyze to form various monomeric and polymeric hydroxo complexes, which act as effective flocculating agents to remove pollutants by precipitation and surface adsorption.

The effectiveness of electrocoagulation is influenced by several operational parameters, including the electrode material and configuration. A study using a batch reactor with four aluminum plates—two perforated and two non-perforated—in a bipolar-parallel mode showed significant removal of reactive blue dye. researchgate.net The generation of aluminum hydroxides and polyhydroxides creates a sludge that effectively captures the dye molecules. Furthermore, the combination of electrocoagulation with other technologies, such as ultrasound (ultrasound-associated electrocoagulation or USEC), can enhance removal efficiency and reduce treatment time. researchgate.nettandfonline.com

Table 1: Performance of Electrocoagulation in Reactive Dye Removal

| Parameter | C.I. Reactive Blue 25 (Copper Electrode) aip.org | Reactive Blue Dye (Aluminum Electrode) researchgate.net | Reactive Blue 222 (Current Density: 2 mA/cm²) tandfonline.com |

|---|---|---|---|

| COD Removal | 72.60% | Not specified | Not specified |

| TDS Removal | 26.5% | Not specified | Not specified |

| Color Removal | Not specified | 100% | 58% (EC), 74% (USEC) after 4 mins |

| Treatment Time | 5 hours | 43.75 minutes | 15 minutes (for 99% removal) |

| Applied Voltage | 9 Volts | 17.62 Volts | Not specified |

| Optimal pH | Not specified | 4 | 5 |

Voltammetric Analysis and Electrochemical Reaction Pathways of this compound

Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in studying the electrochemical behavior and degradation pathways of reactive dyes. core.ac.uk This analysis helps in identifying the redox (reduction-oxidation) activity of the dye's chromophore group under different experimental conditions. core.ac.ukresearchgate.net

For anthraquinone-based dyes like many reactive blues, the primary electrochemical reaction involves the reduction of the quinone group. core.ac.ukresearchgate.net Studies on C.I. Reactive Blue 19, which also contains an anthraquinone structure, show a reversible electrochemical reaction where the quinone is reduced to a hydroquinone. core.ac.uk This reaction is typically observed in the potential range of -200 to -650 mV. Similarly, the electrochemical behavior of Reactive Blue 4 involves a reduction to a hydroquinone derivative through a two-electron transfer process. researchgate.net

Optimization of Electrochemical Treatment Parameters

The efficiency of electrochemical treatments like electrocoagulation is highly dependent on the optimization of several key operating parameters. These include the applied voltage or current density, treatment time, initial pH of the solution, and the concentration of the supporting electrolyte.

Voltage and Current Density: Higher applied voltage or current density generally increases the rate of coagulant generation and bubble production, which can enhance pollutant removal. However, excessively high values can lead to higher energy consumption. For Reactive Blue 222, complete decolorization was achieved even at low current densities. researchgate.nettandfonline.com

Treatment Time: The duration of the electrochemical process directly impacts the removal efficiency. Longer treatment times allow for more complete coagulation and flocculation. For a specific reactive blue dye, an optimal reaction time of 43.75 minutes was required for complete removal. researchgate.net

Electrolyte Concentration: The presence of electrolytes, such as sodium chloride, can increase the conductivity of the solution, thereby reducing energy consumption. It can also lead to the in-situ generation of oxidizing agents like active chlorine, which further aids in dye degradation.

Response Surface Methodology (RSM) is a statistical tool often employed to model and optimize these parameters to achieve maximum removal efficiency with minimal energy and operational cost. researchgate.netresearchgate.net

Table 2: Optimized Parameters for Electrochemical Treatment of Reactive Blue Dyes

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Time | 43.75 minutes | researchgate.net |

| Applied Voltage | 17.62 Volts | researchgate.net |

| Solution pH | 4 | researchgate.net |

Membrane Separation Technologies

Membrane separation processes offer a physical barrier to separate dye molecules from wastewater. Technologies like nanofiltration (NF) and reverse osmosis (RO) are highly effective in removing dyes but can be associated with high operational costs. itast.ir

Nanofiltration (NF): NF membranes have pore sizes that allow them to effectively reject divalent salts and larger organic molecules like dyes, while allowing monovalent salts to pass through. This selectivity makes NF a promising technology for both dye removal and the recovery of salts from the dyeing effluent for reuse.

Ultrafiltration (UF): While standard ultrafiltration may not completely remove low molecular weight reactive dyes, it can be enhanced. itast.ir Micellar-Enhanced Ultrafiltration (MEUF) is a hybrid process where surfactants are added to the wastewater. The surfactants form micelles that encapsulate the dye molecules, and these larger aggregates are then easily removed by the UF membrane. Studies on remazol dyes using MEUF have shown rejection rates as high as 98.88%. msrjournal.com Another study on Reactive Brilliant Blue KN-R using an ultrafiltration membrane demonstrated a dye rejection of over 99.0%. researchgate.net

Membrane Distillation (MD): This is a thermally driven process where a hydrophobic membrane separates a warm feed solution from a cooler permeate side. The temperature difference creates a vapor pressure gradient, causing water vapor to pass through the membrane pores while non-volatile solutes like dyes are retained. Studies using polyvinylidene fluoride (PVDF) membranes for reactive blue dye removal have shown superior rejection rates. amazonaws.com

Integrated Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize complex organic pollutants like reactive dyes into simpler, less harmful compounds such as CO2 and H2O. mersin.edu.trmdpi.com Integrating different AOPs can lead to synergistic effects and enhanced degradation efficiency.

Several AOPs have been investigated for the degradation of anthraquinone-based reactive dyes:

Wet Air Oxidation (WAO) and Wet Peroxide Oxidation (WPO): These processes involve the use of oxygen or hydrogen peroxide at elevated temperatures and pressures to oxidize organic compounds. WPO was found to be the most efficient method for the mineralization of Reactive Blue 4, with Total Organic Carbon (TOC) removal efficiencies exceeding 75% after 60 minutes of treatment for various AOPs. mersin.edu.trnih.gov

Photocatalytic Oxidation: This process uses a semiconductor catalyst (like TiO2) and a light source (e.g., UV) to generate hydroxyl radicals.

Electro-Fenton (EF): This electrochemical AOP generates hydroxyl radicals through the Fenton reaction (H₂O₂ + Fe²⁺), where both reagents are produced in-situ electrochemically.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at alkaline pH. The ozonation of C.I Reactive Blue 160 resulted in color, dye, and COD removal efficiencies of 98.04%, 99.84%, and 87.31%, respectively. researchgate.net

The integration of these processes, for example, combining electrocoagulation with an AOP, can overcome the limitations of individual treatments, leading to more complete and efficient remediation of wastewater containing this compound. researchgate.net

Table 3: Efficiency of Different AOPs on Reactive Blue 4 Degradation

| Advanced Oxidation Process | TOC Removal Efficiency (after 60 min) | Reference |

|---|---|---|

| Wet Air Oxidation (WAO) | > 75% | mersin.edu.trnih.gov |

| Wet Peroxide Oxidation (WPO) | > 75% (Most efficient) | mersin.edu.trnih.gov |

| Photocatalytic Oxidation | > 75% | mersin.edu.trnih.gov |

| Electro-Fenton (EF) | > 75% | mersin.edu.trnih.gov |

Analytical Methodologies for Characterization and Quantification of C.i. Reactive Blue 49

Spectrophotometric Analysis and Calibration Protocols (e.g., UV-Vis at λmax ≈ 620 nm)

Spectrophotometric analysis is a fundamental technique for the routine quantification of C.I. Reactive Blue 49 in aqueous solutions. researchgate.net The method is based on the principle of Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The distinct blue color of the dye is due to its chromophore, an anthraquinone (B42736) structure, which strongly absorbs light in the visible spectrum.

The maximum absorbance wavelength (λmax) for this compound is consistently reported in the range of 595 nm to 620 nm. researchgate.net For quantitative analysis, a calibration curve is established by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. thermofisher.com This allows for the determination of unknown concentrations in test samples by measuring their absorbance and interpolating from the linear regression of the calibration plot. thermofisher.com Standardized spectrophotometric methods are crucial for ensuring data transparency and consistency in research and industrial applications.

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Technique | UV-Visible (UV-Vis) Spectrophotometry | - | researchgate.net |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the dye exhibits maximum light absorption. | ≈ 595 - 620 nm | researchgate.net |

| Principle | Beer-Lambert Law | - | thermofisher.com |

| Application | Routine quantification of dye concentration in aqueous solutions. | - | researchgate.net |

| Calibration | A linear relationship between absorbance and concentration is established using standard solutions. | Gradient experiments (e.g., 0.1–1.0 g/L) to establish linearity. |

Chromatographic Separation Techniques

While spectrophotometry is useful for quantifying the total dye concentration, it cannot distinguish between the parent dye, its isomers, and its hydrolysis products. researchgate.net Chromatographic techniques are essential for separating these closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of this compound and its hydrolysis byproducts. wisa.org.zairjet.net In reactive dyeing, a significant portion of the dye may react with water (hydrolysis) instead of the fiber, creating an inactive hydroxyl derivative. irjet.net This hydrolyzed form has different properties and must be quantified separately to assess dyeing efficiency and effluent composition. irjet.net

Reverse-phase HPLC, typically using a C18 column, is commonly employed. irjet.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (the C18 column) and a polar mobile phase. irjet.net The hydrolyzed dye, containing an additional polar hydroxyl group (-OH) in place of the reactive chlorine atom, is more polar than the parent dye. Consequently, it has a lower affinity for the nonpolar stationary phase and elutes earlier, resulting in a shorter retention time. irjet.net This allows for the clear separation and individual quantification of both the unhydrolyzed and hydrolyzed forms of the dye. irjet.net

| Parameter | Typical Condition/Setup | Purpose | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of dye and hydrolysis products. | wisa.org.zairjet.net |

| Stationary Phase (Column) | Reverse-Phase C18 | Separates compounds based on polarity. Nonpolar analytes are retained longer. | irjet.net |

| Mobile Phase | Gradient elution with solvents like acetonitrile (B52724) and water, often with ion-pairing agents (e.g., tetrabutylammonium (B224687) bromide). | To elute compounds from the column. Gradient elution allows for the separation of compounds with a wide range of polarities. | irjet.net |

| Detection | UV-Vis or Photodiode Array (PDA) Detector | Monitors the column effluent at the dye's λmax for quantification. | wisa.org.za |

| Elution Order | 1. Hydrolyzed Dye (more polar) 2. Unhydrolyzed Dye (less polar) | The more polar hydrolyzed product interacts less with the C18 column and elutes first. | irjet.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly effective for separating highly polar compounds like reactive dyes and their derivatives. x-mol.netresearchgate.netwiley.com Unlike reverse-phase HPLC, HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. researchgate.net This technique is advantageous as it allows for the separation and identification of reactive dyes without the need for ion-pairing agents, which can sometimes complicate mass spectrometric analysis. x-mol.netwiley.com

A method combining HILIC with high-resolution mass spectrometry has been successfully used to separate a mixture of four commercial reactive dyes, including this compound. x-mol.netresearchgate.netwiley.com The high efficiency of HILIC for polar compounds makes it a valuable tool for analyzing the complex mixtures found in dye synthesis and application processes. x-mol.netwiley.com

Mass Spectrometric Identification of this compound and its Derivatives

Mass spectrometry (MS) is an indispensable analytical technique for the definitive identification and structural elucidation of this compound and its transformation products. measurlabs.com It measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one. measurlabs.comumb.edu Instruments such as the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer are frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. researchgate.net

This approach has been applied to identify this compound and its hydrolysis products in soil samples containing degraded dyed cotton fabrics. researchgate.net The high resolving power of Q-TOF allows for the separation of ions with very close mass values, ensuring accurate spectral analysis and confident identification of the native dye and its derivatives. researchgate.netumb.edu

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound. mdpi.com In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it or elucidate the structure of an unknown derivative. mdpi.comnih.gov

The combination of HILIC with HRMS and subsequent characterization by tandem mass spectrometry has been shown to be effective for identifying isomers and derivatives of reactive dyes. x-mol.netwiley.combohrium.com This is particularly useful for identifying degradation products formed during environmental processes or advanced oxidation treatments, where the original dye structure is altered. researchgate.net By analyzing the fragmentation patterns, researchers can piece together the structure of these new compounds, providing insight into degradation pathways. mdpi.comresearchgate.net

| Technique | Analyzer | Primary Application | Key Information Provided | Reference |

|---|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Quadrupole Time-Of-Flight (Q-TOF) | Identification of dye and derivatives. | Highly accurate mass measurement for determining elemental composition. | researchgate.netmeasurlabs.com |

| Tandem Mass Spectrometry (MS/MS) | Various (e.g., Q-TOF, Triple Quadrupole) | Structural elucidation of degradation/hydrolysis products. | Characteristic fragmentation patterns that reveal molecular structure. | x-mol.netmdpi.combohrium.com |

Spectroscopic and Diffraction Techniques for Structural Validation (e.g., FT-IR, X-ray crystallography)

The structural integrity of this compound is paramount to its coloristic and reactive properties. Spectroscopic and diffraction methods provide invaluable insights into its molecular framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of bonds within the molecule can be determined. The FT-IR spectrum of this compound would be compared against a reference spectrum for verification. Key expected absorption bands would correspond to the functional groups inherent in its structure.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amino group | N-H stretching | 3400-3250 |

| Aromatic ring | C-H stretching | 3100-3000 |

| Anthraquinone | C=O stretching | 1675-1660 |

| Aromatic ring | C=C stretching | 1600-1450 |

| Triazine ring | C=N stretching | 1550-1500 |

| Sulfonic acid group | S=O stretching | 1250-1150 and 1080-1010 |

| Chloroalkane | C-Cl stretching | 800-600 |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample preparation.

Purity Assessment Methodologies for Synthesized this compound (e.g., elemental analysis, thin-layer chromatography)

Ensuring the purity of synthesized this compound is essential for consistent and reproducible dyeing results. Impurities, such as unreacted starting materials, by-products, or isomers, can affect the shade, fastness, and reactivity of the dye.

Elemental Analysis provides a fundamental assessment of purity by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₃₂H₂₃ClN₇Na₃O₁₁S₃).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 32 | 384.32 | 43.58 |

| Hydrogen | H | 1.01 | 23 | 23.23 | 2.63 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 4.02 |

| Nitrogen | N | 14.01 | 7 | 98.07 | 11.12 |

| Sodium | Na | 22.99 | 3 | 68.97 | 7.82 |

| Oxygen | O | 16.00 | 11 | 176.00 | 19.95 |

| Sulfur | S | 32.07 | 3 | 96.21 | 10.91 |

| Total | 882.25 | 100.00 |

Note: The molecular weight is 882.19 g/mol . nih.gov Discrepancies between experimental and theoretical values can indicate the presence of impurities or residual solvents.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective chromatographic technique for separating and identifying components in a mixture. For this compound, TLC can be used to detect the presence of colored impurities. A small spot of the dye solution is applied to a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (a solvent or mixture of solvents) is allowed to move up the plate by capillary action. Different components will travel at different rates depending on their affinity for the stationary and mobile phases, resulting in a separation of spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

Table 3: Hypothetical TLC Data for Purity Assessment of this compound

| Component | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Observation |

| This compound | 4.5 | 10.0 | 0.45 | Main blue spot |

| Impurity A | 7.2 | 10.0 | 0.72 | Faint yellow spot |

| Impurity B | 2.1 | 10.0 | 0.21 | Faint reddish spot |

Note: The choice of mobile phase is critical for achieving good separation. A common mobile phase for reactive dyes might consist of a mixture of a polar organic solvent (e.g., n-propanol), water, and an acid or base to control the ionization of the sulfonic acid groups.

Particle and Aggregation Studies of this compound in Aqueous Solutions (e.g., dynamic light scattering, fluorescence quenching)

The behavior of this compound in aqueous solution is complex and significantly impacts the dyeing process. Reactive dyes have a tendency to aggregate, which can affect their solubility, diffusion into the fiber, and ultimately the levelness and intensity of the final dyeing.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles or molecules in a solution. By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the dye aggregates, DLS can provide the hydrodynamic diameter of these aggregates. Studies on reactive dyes have shown that factors such as concentration, temperature, pH, and the presence of electrolytes can influence the extent of aggregation. For this compound, DLS could be employed to investigate how changes in dyebath conditions affect its state of aggregation. For instance, a study investigating the effect of diethylene glycol on the aggregation of Reactive Blue 49 indicated that the additive could influence the aggregation state of the dye molecules. rsc.org

Table 4: Illustrative DLS Data on the Effect of Electrolyte Concentration on this compound Aggregation

| NaCl Concentration (g/L) | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 0 | 5.2 | 0.25 |

| 20 | 25.8 | 0.38 |

| 50 | 85.1 | 0.52 |

Note: An increase in the hydrodynamic diameter and PDI with increasing electrolyte concentration would suggest enhanced aggregation of the dye molecules.

Comparative Studies and Industrial Process Optimization of C.i. Reactive Blue 49 Application

Performance Evaluation in Specific Industrial Applications (e.g., ink-jet printing on cotton)

Research into ink-jet printing on cotton with reactive dyes highlights the importance of various parameters. The application method for ink-jet printing differs significantly from conventional methods, as auxiliaries like thickeners, urea, and alkali are often applied to the fabric in a pre-padding process before the ink is jetted. researchgate.net The fixation of the dye to the cotton fibers occurs through the formation of a covalent bond, a reaction facilitated by the presence of an alkali which generates cellulosate anions. icrc.ac.ir

Studies investigating the effect of pH on ink-jet printing have shown a direct correlation between pH and dye fixation. For reactive dye inks, an increase in pH generally leads to a higher percentage of absorbed dye. icrc.ac.ir However, at a pH higher than 8, the dye is prone to hydrolysis, which can be detrimental to the print-head and cartridge. icrc.ac.ir Optimized studies have found that a pH of 8 allows for the most efficient fixation of reactive dyes on cotton fabric during ink-jet printing. icrc.ac.ir

The structure of the reactive dye itself plays a crucial role in its printing performance. Research comparing reactive dyes with similar chromophores but different numbers of reactive and anionic groups has shown that lower numbers of anionic (sulfonic) groups can lead to increased absorbed dye fixation. researchgate.net This is because the electrostatic repulsion between the anionic dye and the cellulose (B213188) fiber surface is reduced.

The performance of C.I. Reactive Blue 49 is also evaluated by its fastness properties. It generally exhibits good light fastness and wet fastness, ensuring that the dyed textile maintains its color after exposure to light and washing. yanhuidye.com In ink-jet printing applications, reactive dye-based inks have demonstrated excellent washing and crocking (rubbing) fastness. researchgate.neticrc.ac.ir

Table 1: Effect of pH on Absorbed Dye Percentage for Anionic Reactive Inks on Cotton

| pH | Ink 1 (% Fixation) | Ink 2 (% Fixation) | Ink 3 (% Fixation) |

| 5 | 52.09 | 59.87 | 57.49 |

| 6 | 56.51 | 62.50 | 59.35 |

| 7 | 61.20 | 65.03 | 61.47 |

This table illustrates the general trend of increased dye fixation with higher pH for three different commercial anionic reactive dye inks when printed on non-pre-treated cotton fabric. researchgate.net

Comparative Analysis of Dyeing Properties with Other Reactive Dyes (e.g., C.I. Reactive Blue 19)

This compound is an anthraquinone-based dye featuring a monochlorotriazine (MCT) reactive group. worlddyevariety.com Its properties are often compared with other blue reactive dyes to determine the most suitable application for specific industrial needs. A notable comparison is with C.I. Reactive Blue 19, another widely used anthraquinone (B42736) dye, which utilizes a vinyl sulfone (VS) reactive group. worlddyevariety.com

The primary difference in their dyeing properties stems from their reactive systems. This compound, with its MCT group, is considered a moderately reactive dye. The reaction with cellulose fibers occurs via a nucleophilic substitution mechanism, typically requiring alkaline conditions and heat to form a stable covalent bond. In contrast, C.I. Reactive Blue 19's vinyl sulfone group reacts with cellulose through a nucleophilic addition mechanism. researchgate.net

In terms of performance, this compound is noted to have a lower affinity and a fixation rate of approximately 60-65%. worlddyevariety.comgoogle.com It is primarily used for printing applications rather than dyeing. google.com C.I. Reactive Blue 19, while also an important dye, can face issues during fixation where the use of soda ash or caustic soda can cause hydrolysis of its vinyl sulfone group, potentially leading to uneven coloring or spots on the fiber surface. google.com

The molecular structure also influences their characteristics. Both are based on the same class of chromophore (anthraquinone), which imparts a brilliant blue shade. worlddyevariety.comworlddyevariety.com However, their molecular weights and formulas differ, reflecting their different reactive groups and substitution patterns.

Table 2: Comparative Properties of this compound and C.I. Reactive Blue 19

| Property | This compound | C.I. Reactive Blue 19 |

| C.I. Name | Reactive Blue 49 | Reactive Blue 19 |

| CAS Number | 12236-92-9 | 2580-78-1 |

| Molecular Structure | Anthraquinone | Anthraquinone |

| Reactive Group | Monochlorotriazine (MCT) | Vinyl Sulfone (VS) |

| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | C₂₂H₁₆N₂Na₂O₁₁S₃ |

| Molecular Weight | 882.19 g/mol | 626.55 g/mol |

| Fixation Rate | 60% - 65% | Varies; susceptible to hydrolysis |

| Primary Application | Printing | Dyeing and Printing |

| Shade | Reddish Light Blue | Bright Blue |

Research on Level-Dyeing Factor and Process Control Strategies

Achieving a uniform, level dyeing is critical for quality in textile production. The potential for a reactive dye to dye evenly is influenced by its migration properties. A "level-dyeing factor" (LDF) can be used to quantify this, with higher LDF values indicating a dye that is intrinsically more level-dyeing. sdc.org.uk For combination shades, using dyes with similar and high LDF values is advantageous for optimizing the application process. sdc.org.uk

The dyeing process for reactive dyes like this compound is a multi-step phenomenon involving adsorption of the dye onto the fiber surface, diffusion into the fiber, and finally, the chemical reaction and fixation. Strict control over process parameters is essential for reproducibility and achieving the desired shade and fastness.

Key process control strategies include:

Temperature: Increasing the dyeing temperature generally enhances the rate of dye diffusion within the fiber. The initial condensation steps in the synthesis of this compound are typically carried out at temperatures between 80-90°C.

pH: The pH of the dyebath is a critical factor. The reaction between the reactive dye and cellulosic fibers is facilitated in an alkaline environment, which activates the hydroxyl groups of the cellulose. researchgate.net For this compound, a pH of around 8 has been identified as optimal for high yield during synthesis, and an alkaline pH is necessary for fixation during dyeing. researchgate.net

Electrolyte Concentration: Electrolytes, such as sodium chloride or sodium sulfate (B86663), are crucial for improving the exhaustion of reactive dyes onto the fiber. They reduce the negative surface charge on the cotton fiber, thereby lowering the electrostatic repulsion between the fiber and the anionic dye molecules and promoting dye uptake.

Dyeing Time and Liquor Ratio: The duration of the dyeing process and the liquor ratio (the ratio of the weight of the dye solution to the weight of the fabric) must be carefully controlled to ensure consistent and uniform dye uptake.

The substantivity, exhaustion, and fixation (SEF) profile is a key concept in understanding a reactive dye's application properties. This profile classifies the dye's behavior during the electrolyte phase (substantivity), after alkali addition (exhaustion and fixation), and helps determine the optimal timing for alkali addition to control the fixation rate. sdc.org.uk

Influence of Chemical Structure on Overall Application Performance and Environmental Impact

The chemical structure of this compound is directly responsible for its distinct properties, including its color, reactivity, solubility, and environmental persistence. The molecule is composed of three main parts: an anthraquinone chromophore, a chlorotriazine reactive moiety, and multiple sulfonate groups.

Anthraquinone Chromophore: This large, aromatic structure is the source of the dye's vibrant reddish-blue color. worlddyevariety.com The stability of the anthraquinone system contributes to the dye's good light fastness.

Chlorotriazine Reactive Moiety: This heterocyclic group contains a reactive chlorine atom that undergoes a nucleophilic substitution reaction with the hydroxyl groups of cellulosic fibers. This reaction forms a strong, stable covalent bond, which is the reason for the excellent wash fastness of reactive dyes. The presence of a single reactive chlorine atom (monochlorotriazine) classifies this compound as a moderately reactive dye, influencing the required temperature and pH for fixation.

Sulfonate Groups (-SO₃⁻): These groups are responsible for the dye's high water solubility, which is essential for its application in aqueous dyebaths. A solubility of over 200 g/L at 20°C has been reported. worlddyevariety.com